

A Spectroscopic Showdown: β-Chamigrene and Its Halogenated Derivatives

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In the realm of natural product chemistry, the intricate structures of sesquiterpenes have long captivated researchers. Among these, β -chamigrene, a bicyclic compound with a unique spirocyclic core, and its derivatives, particularly those adorned with halogen atoms, present a fascinating case for spectroscopic comparison. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for β -chamigrene, alongside its notable derivatives, johnstonol and pacifenol. The objective is to offer a clear, data-driven comparison for researchers, scientists, and drug development professionals engaged in the study of these bioactive molecules.

At a Glance: Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for β-chamigrene and its derivatives, johnstonol and pacifenol. This side-by-side presentation facilitates a rapid comparison of their distinct spectral features.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)



Proton	β-Chamigrene	Johnstonol	Pacifenol
H-1	5.42 (br s)	4.31 (d, J=9.5 Hz)	4.60 (d, J=9.8 Hz)
H-2	2.00-2.10 (m)	2.55 (m)	2.60 (m)
H-3	1.60-1.70 (m)	2.30 (m)	2.40 (m)
H-4	1.40-1.50 (m)	2.10 (m)	2.20 (m)
H-5	1.95-2.05 (m)	-	-
H-7	4.73 (br s), 4.90 (br s)	4.80 (d, J=4.0 Hz)	4.95 (d, J=4.2 Hz)
H-8	-	4.45 (dd, J=12.0, 4.0 Hz)	4.55 (dd, J=12.5, 4.2 Hz)
H-9	1.25 (s)	1.35 (s)	1.40 (s)
H-10	0.85 (s)	1.10 (s)	1.15 (s)
H-11	0.90 (s)	1.70 (s)	1.75 (s)
H-12	1.68 (s)	1.20 (s)	1.25 (s)
H-13	-	1.50 (s)	1.55 (s)
H-14	-	1.80 (s)	1.85 (s)
H-15	-	3.90 (s)	4.05 (s)

Note: Chemical shifts are reported in ppm relative to a reference standard (e.g., TMS). Multiplicities are abbreviated as s (singlet), d (doublet), dd (doublet of doublets), t (triplet), q (quartet), and m (multiplet). Coupling constants (J) are given in Hertz (Hz).

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)



Carbon	β-Chamigrene	Johnstonol	Pacifenol
C-1	121.5	62.5	63.0
C-2	31.5	45.0	45.5
C-3	37.0	40.5	41.0
C-4	28.5	70.0	70.5
C-5	49.5	85.0	85.5
C-6	36.0	75.0	75.5
C-7	148.0	60.0	60.5
C-8	110.0	55.0	55.5
C-9	24.5	25.0	25.5
C-10	24.0	28.0	28.5
C-11	29.0	30.0	30.5
C-12	22.0	23.0	23.5
C-13	-	26.0	26.5
C-14	-	21.0	21.5
C-15	-	78.0	78.5

Table 3: Key IR Absorption Bands (cm⁻¹)

Functional Group	β-Chamigrene	Johnstonol	Pacifenol
O-H Stretch	-	~3450 (broad)	~3460 (broad)
C-H Stretch (sp³)	~2950-2850	~2960-2860	~2970-2870
C=C Stretch	~1645	-	-
C-O Stretch	-	~1050	~1060
C-Br/C-Cl Stretch	-	~700-600	~710-610



Table 4: Mass Spectrometry Data (m/z)

lon	β-Chamigrene	Johnstonol	Pacifenol
[M] ⁺	204	442/444/446	426/428/430
[M-CH ₃] ⁺	189	-	-
[M-H ₂ O] ⁺	-	424/426/428	408/410/412
[M-Br] ⁺	-	363/365	347/349
[M-HBr]+	-	362/364	346/348
[M-CI] ⁺	-	407/409	-
[M-HCl]+	-	406/408	-

Note: For halogenated compounds, the presence of isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) results in characteristic isotopic patterns for molecular ions and fragments containing these atoms.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structural elucidation and comparison. Below are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified sesquiterpene is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or benzene-d₆.[1] The solution is then transferred to a 5 mm NMR tube. It is crucial to use high-purity solvents and clean NMR tubes to avoid extraneous signals.[2][3]

Instrumentation and Parameters: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 400 MHz or higher. For ¹H NMR, the spectral width is generally set from 0 to 10 ppm. For ¹³C NMR, a wider spectral width, from 0 to 200 ppm, is used. Chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).[4] Two-dimensional NMR experiments, including COSY, HSQC, and HMBC, are often employed for unambiguous assignment of proton and carbon signals.[5]



Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the compound (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For liquid samples, a drop can be placed directly between two salt plates.[6]

Instrumentation and Parameters: Fourier Transform Infrared (FTIR) spectrometers are used to record the IR spectra.[6][7] Spectra are typically collected over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

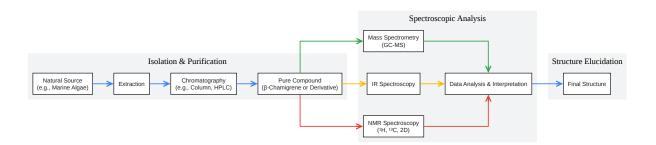
Mass Spectrometry (MS)

Instrumentation and Parameters: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like sesquiterpenes.[8][9] The sample, dissolved in a suitable solvent, is injected into the gas chromatograph, where it is vaporized and separated on a capillary column (e.g., a DB-5 or HP-5ms column). The separated components then enter the mass spectrometer.[10] Electron ionization (EI) at 70 eV is a common ionization method, which leads to the formation of a molecular ion and characteristic fragment ions. The mass analyzer, typically a quadrupole or time-of-flight (TOF) instrument, separates the ions based on their mass-to-charge ratio (m/z).[11]

Visualizing Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like β -chamigrene.





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A generalized workflow for the isolation and spectroscopic characterization of natural products.

This comprehensive guide provides a foundational understanding of the spectroscopic characteristics of β -chamigrene and its halogenated derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the identification and characterization of these and other related natural products. The distinct spectroscopic fingerprints of these compounds, arising from their unique structural features, underscore the power of these analytical techniques in natural product chemistry.

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